N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thiazine ring, a hydrazinyl group, and a trimethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to form the thiazine ring. The final step involves the acylation of the thiazine ring with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent for various diseases due to its unique structural features.
Pharmacology: Investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide: shares structural similarities with other thiazine derivatives and hydrazone compounds.
Uniqueness
- The presence of the 3,4,5-trimethoxybenzylidene moiety and the specific arrangement of functional groups make this compound unique compared to other similar compounds. This unique structure may contribute to its distinct biological activities and potential applications.
Properties
Molecular Formula |
C21H21ClN4O5S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(2E)-N-(2-chlorophenyl)-4-oxo-2-[(E)-(3,4,5-trimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H21ClN4O5S/c1-29-15-8-12(9-16(30-2)19(15)31-3)11-23-26-21-25-18(27)10-17(32-21)20(28)24-14-7-5-4-6-13(14)22/h4-9,11,17H,10H2,1-3H3,(H,24,28)(H,25,26,27)/b23-11+ |
InChI Key |
BJXVOUCMGLEHCN-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N=C/2\NC(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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